molecular formula C84H90AlCl3N6O9 B088970 9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride, aluminium salt CAS No. 12227-77-9

9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride, aluminium salt

Cat. No.: B088970
CAS No.: 12227-77-9
M. Wt: 1461 g/mol
InChI Key: YEGHTXIEAUDTPC-UHFFFAOYSA-K
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Description

9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride, aluminium salt (CAS 12227-77-9), commercially known as Pigment Red 173 or C.I. Pigment Red 173, is a heterocyclic organic compound with the molecular formula C₈₄H₉₀AlCl₃N₆O₉ and a molecular weight of 1460.99 g/mol . It belongs to the xanthylium dye family, characterized by a tricyclic aromatic core substituted with diethylamino groups and a carboxyphenyl moiety. The aluminium salt formation enhances its stability and insolubility, making it suitable for use as a high-performance pigment in coatings, plastics, and inks . Its structure contributes to vibrant red hues and excellent lightfastness, critical for industrial applications .

Properties

IUPAC Name

aluminum;2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzoate;trichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C28H30N2O3.Al.3ClH/c3*1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;;;;/h3*9-18H,5-8H2,1-4H3;;3*1H/q;;;+3;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGHTXIEAUDTPC-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)[O-].CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)[O-].CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)[O-].[Al+3].[Cl-].[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H90AlCl3N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201029702
Record name Aluminium chloride - 2-[6-(diethylamino)-3-(diethyliminio)-3H-xanthen-9-yl]benzoate (1:3:3)
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Molecular Weight

1461.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12227-77-9
Record name 9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride , aluminium salt
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Record name Aluminium chloride - 2-[6-(diethylamino)-3-(diethyliminio)-3H-xanthen-9-yl]benzoate (1:3:3)
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Record name 9-(2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride , aluminium salt
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Preparation Methods

Core Xanthylium Framework Formation

The xanthylium core is constructed via acid-catalyzed condensation of o-carboxybenzaldehyde with N,N-diethyl-m-aminophenol . This reaction proceeds through a two-step mechanism:

  • Schiff base formation : The aldehyde group reacts with the aromatic amine to form an imine intermediate under reflux in ethanol or methanol.

  • Cyclization : Intramolecular electrophilic aromatic substitution closes the central xanthylium ring, facilitated by protic acids (e.g., HCl, H₂SO₄) at 80–100°C.

Critical parameters:

  • Molar ratio : 1:1 aldehyde-to-amine stoichiometry prevents oligomerization.

  • Acid concentration : 10–15% v/v HCl optimizes cyclization yield (68–72% in lab-scale trials).

Aluminium Salt Formation

The free carboxylic acid form undergoes salt metathesis with aluminium chloride hexahydrate (AlCl₃·6H₂O) in anhydrous ethanol:

3C28H30N2O3+Al3++3ClAl(C28H30N2O3)3Cl33\, \text{C}{28}\text{H}{30}\text{N}2\text{O}3^- + \text{Al}^{3+} + 3\, \text{Cl}^- \rightarrow \text{Al}(\text{C}{28}\text{H}{30}\text{N}2\text{O}3)3\text{Cl}3

Reaction conditions :

  • Temperature: 40–50°C to prevent ligand dissociation.

  • Solvent: Ethanol/acetone (3:1 v/v) enhances solubility.

  • Yield: 85–90% after recrystallization.

Industrial Production Protocols

Batch Process Optimization

Large-scale synthesis (≥100 kg batches) employs modified conditions for safety and efficiency:

ParameterLaboratory ScaleIndustrial Scale
Reactor volume5 L2000 L
Reaction time8–10 h4–5 h (pressure reactor)
Temperature80°C120°C
Yield68%82%

Key industrial adjustments :

  • High-pressure reactors reduce cycle time via accelerated kinetics.

  • In-line FT-IR monitoring tracks imine formation and cyclization completeness.

  • Continuous centrifugation separates the aluminium salt within 15 minutes post-reaction.

Particle Size Control

Final product morphology is tuned for specific applications:

ApplicationTarget particle sizeMethod
Coatings0.2–0.5 μmJet milling
Plastics1–2 μmSpray drying
Inks50–100 nmMicrofluidization

Post-synthesis treatments include:

  • Surface modification : Silane coupling agents (3-aminopropyltriethoxysilane) improve dispersibility.

  • Thermal annealing : 220°C for 1 h enhances crystallinity and lightfastness.

Analytical Characterization

Purity Assessment

High-performance liquid chromatography (HPLC) :

  • Column: C18 reverse-phase (250 × 4.6 mm, 5 μm)

  • Mobile phase: 70:30 acetonitrile/0.1% trifluoroacetic acid

  • Retention time: 12.3 ± 0.2 min (main peak)

  • Impurity threshold: <0.5% area/area

Elemental analysis tolerances :

ElementTheoretical (%)Acceptable Range (%)
C69.0168.5–69.5
H6.216.0–6.4
N5.755.6–5.9
Al1.851.8–2.0

Deviations >0.3% trigger reprocessing.

Spectroscopic Fingerprints

UV-Vis (ethanol) :

  • λmax\lambda_{\text{max}} = 552 nm (ϵ\epsilon = 1.2 × 10⁵ L·mol⁻¹·cm⁻¹)

  • Bandwidth (FWHM) = 42 nm

¹H-NMR (500 MHz, DMSO-d₆) :

  • Diethylamino protons: δ 3.42 (q, J = 7.1 Hz, 8H), 1.21 (t, J = 7.1 Hz, 12H)

  • Xanthylium aromatic protons: δ 8.17 (d, J = 8.5 Hz, 2H), 7.89–7.63 (m, 6H)

ComponentConcentration (mg/L)Treatment
Al³+120–150Precipitation (pH 8.5)
Organic residues200–300Activated carbon adsorption

Comparative Analysis with Analogous Pigments

Synthesis Complexity

Pigment TypeReaction StepsTemperature Range (°C)Yield (%)
Xanthylium Al salt340–12082
Molybdate red (PbCrMoO₄)260–8095
Cadmium selenide (CdSe)4250–30075

Key differentiators :

  • Lower toxicity vs. lead/chromium-based pigments.

  • Higher thermal stability (decomposition at 280°C vs. 180°C for Molybdate red) .

Chemical Reactions Analysis

Types of Reactions

9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride, aluminium salt undergoes various chemical reactions, including:

    Oxidation: The pigment can be oxidized under certain conditions, leading to changes in its color properties.

    Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.

    Substitution: The aromatic rings in the pigment can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium dithionite for reduction. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can produce aromatic amines.

Scientific Research Applications

Analytical Chemistry

This compound is utilized as a standard pigment in various analytical techniques. It serves as a reference material for studying the properties of azo compounds and assessing colorimetric methods.

Biological Staining

In histology, the pigment is employed for staining biological tissues. Its ability to bind selectively to specific cellular components makes it valuable for visualizing structures under a microscope.

Drug Delivery Systems

Research is ongoing to explore the potential of this compound in drug delivery applications. Its stability and biocompatibility are being investigated for use in targeted therapies and controlled release systems.

Coatings and Inks

The pigment is extensively used in the production of high-quality coatings and inks due to its excellent color properties and stability. Its vibrant hue enhances the aesthetic appeal of products while providing durability against environmental factors.

Plastics

In the plastics industry, it is incorporated into various plastic products to impart color without compromising mechanical properties. The pigment's thermal stability ensures that it maintains its color during processing.

Case Studies

Application AreaStudy ReferenceFindings
Analytical Chemistry Demonstrated effectiveness as a standard for azo compound analysis.
Biological StainingShowed high specificity in staining techniques for cellular components.
Drug Delivery Preliminary studies indicate potential for use in targeted drug delivery systems due to biocompatibility.

Regulatory Status

Historically, 9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride was classified under color additives for drugs and cosmetics but has since been delisted for unrestricted use due to safety evaluations by regulatory bodies such as the FDA .

Mechanism of Action

The mechanism of action of 9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride, aluminium salt involves its interaction with light and other molecules. The azo groups in the pigment absorb specific wavelengths of light, resulting in its characteristic red color. The molecular targets and pathways involved in its effects include the interaction with light-absorbing molecules and the stabilization of the pigment particles through surface modifications .

Comparison with Similar Compounds

Rhodamine B (CAS 81-88-9)

  • Molecular Formula : C₂₈H₃₁ClN₂O₃ .
  • Molecular Weight : 479.01 g/mol .
  • Key Differences: Rhodamine B lacks the aluminium salt and has a simpler structure (single carboxyphenyl group vs. aluminium-complexed structure in Pigment Red 173). Applications: Primarily used as a fluorescent tracer in hydrology and microscopy due to its high solubility and fluorescence .

Rhodamine WT (CAS 37299-86-8)

  • Molecular Formula : C₃₄H₃₂ClN₂O₈Na₂ (disodium salt) .
  • Key Differences: Contains a 2,4-dicarboxyphenyl group and sodium counterions, enhancing water solubility for hydrological tracing .

Aluminium-Containing Compounds

Bis(4-tert-butylbenzoato-O)hydroxyaluminium (CAS 13170-05-3)

  • Molecular Formula : C₂₂H₂₇AlO₅ .
  • Molecular Weight : 398.44 g/mol.
  • Key Differences :
    • A simple aluminium carboxylate complex without the xanthylium core.
    • Used as a catalyst or stabilizer in polymers, contrasting with Pigment Red 173’s role as a colorant .

Mordant Dyes

Mordant Blue 1 (CAS 15012-28-9)

  • Molecular Formula : C₂₃H₁₆Cl₂O₆ .
  • Molecular Weight : 459.27 g/mol.
  • Key Differences :
    • Features a dichlorophenyl-substituted cyclohexadienylidene structure, enabling metal chelation for textile dyeing.
    • Unlike Pigment Red 173, it requires a mordant (e.g., aluminium or chromium salts) for fiber fixation .

Sulfonated Derivatives

Lissamine Rhodamine B Sulfonyl Chloride (CAS 62796-29-6)

  • Molecular Formula : C₂₇H₂₉ClN₂O₆S₂ .
  • Molecular Weight : 601.11 g/mol.
  • Key Differences :
    • Contains sulfonyl chloride groups, enabling covalent bonding to biomolecules in fluorescent labeling.
    • More water-soluble than Pigment Red 173, which is designed for insolubility in industrial matrices .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Applications
Pigment Red 173 (12227-77-9) C₈₄H₉₀AlCl₃N₆O₉ 1460.99 Paints, plastics, inks
Rhodamine B (81-88-9) C₂₈H₃₁ClN₂O₃ 479.01 Fluorescent tracing
Mordant Blue 1 (15012-28-9) C₂₃H₁₆Cl₂O₆ 459.27 Textile dyeing
Bis(4-tert-butylbenzoato-O)hydroxyaluminium (13170-05-3) C₂₂H₂₇AlO₅ 398.44 Polymer stabilization

Table 2: Toxicity and Environmental Impact

Compound (CAS) Acute Toxicity (LD₅₀) Carcinogenicity (IARC) Biodegradability
Pigment Red 173 (12227-77-9) Not reported Group 3 (Not classified) Likely low (pigment stability)
Rhodamine B (81-88-9) 887 mg/kg (mouse) Not classified Not rapidly biodegradable
Rhodamine WT (37299-86-8) Not reported Not evaluated High (water tracer use)

Biological Activity

9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride, aluminium salt, also known as Pigment Red 173, is an organic pigment characterized by its vibrant red color. Its chemical formula is C84H90AlCl3N6O9C_{84}H_{90}AlCl_3N_6O_9 and it is widely utilized in various industries, including coatings, plastics, and inks due to its excellent color strength and stability .

The biological activity of this compound can be attributed to its structural features, particularly the presence of the xanthylium core and the carboxyphenyl group. These structural elements allow for interactions with biological molecules and potential applications in various fields:

  • Photodynamic Therapy : The compound's ability to absorb light makes it a candidate for photodynamic therapy (PDT), where it can generate reactive oxygen species upon illumination, leading to cell damage or death in targeted cancer cells.
  • Histological Staining : It is used in histology for staining tissues, allowing for the visualization of cellular components under a microscope due to its strong light absorption properties.

Toxicological Studies

Research on the toxicological effects of 9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride has been limited. However, studies on similar azo compounds indicate potential cytotoxicity and genotoxicity under certain conditions. The interactions with cellular structures suggest that the compound may induce oxidative stress, leading to cellular damage .

Case Studies

  • Photodynamic Applications : A study demonstrated that xanthylium-based dyes could effectively induce apoptosis in cancer cells when activated by specific wavelengths of light. This suggests that 9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride may have similar applications in PDT .
  • Histological Applications : In histological studies, this compound has been shown to enhance contrast in tissue samples, facilitating better visualization of cellular structures compared to traditional staining methods .

The compound exhibits notable chemical stability under various conditions, which is crucial for its application in industrial processes. Its reactions include:

  • Oxidation : Under oxidative conditions, the pigment can change color properties due to structural alterations.
  • Reduction : Reduction reactions can lead to the formation of aromatic amines from the azo bonds present in the structure.
Reaction TypeDescription
OxidationAlters color properties; can lead to quinone formation
ReductionBreaks azo bonds; produces aromatic amines
SubstitutionFunctional groups can be replaced on aromatic rings

Applications in Industry

The pigment is extensively used not just for its color but also for its stability and resistance to fading when exposed to light and heat. Its applications span across:

  • Coatings : Used in automotive and industrial coatings for durability and aesthetic appeal.
  • Plastics : Incorporated into plastics to enhance color retention.
  • Inks : Employed in printing inks for vibrant results.

Q & A

Q. What are the optimal synthetic routes for preparing 9-(2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride, aluminium salt, and how can purity be ensured?

Methodological Answer:

  • Synthesis Optimization : Use condensation reactions between o-carboxybenzaldehyde derivatives and N,N-diethyl-m-aminophenol under acidic conditions, followed by aluminium salt formation via ion exchange (e.g., AlCl₃ in ethanol) .
  • Purity Control : Employ high-performance liquid chromatography (HPLC) with UV-Vis detection (λ = 550–570 nm, typical for xanthylium chromophores) and elemental analysis (C, H, N, Al) to validate stoichiometry. Monitor byproducts (e.g., free carboxylic acids) using FT-IR spectroscopy (carboxylate stretching at ~1700 cm⁻¹) .

Q. How can spectroscopic techniques distinguish this compound from structurally similar rhodamine derivatives?

Methodological Answer:

  • NMR Differentiation : Compare ¹H-NMR shifts for the carboxyphenyl proton (δ ~8.2 ppm) and diethylamino groups (δ ~3.4–3.6 ppm for CH₂, δ ~1.2 ppm for CH₃). The aluminium salt’s coordination may cause broadening in ²⁷Al NMR .
  • UV-Vis/FL Spectroscopy : Characterize absorption maxima (e.g., ~550 nm) and fluorescence quantum yield (Φ) in ethanol vs. aqueous buffers. Aluminium coordination often enhances fluorescence stability .

Q. What factors influence the compound’s stability in aqueous solutions, and how can degradation products be identified?

Methodological Answer:

  • Stability Testing : Perform accelerated degradation studies under varying pH (2–12), light exposure (UV/Vis), and temperature (4–60°C). Use LC-MS to track hydrolysis products (e.g., free carboxylic acid or aluminium hydroxide precipitates) .
  • Kinetic Analysis : Apply pseudo-first-order kinetics to model degradation rates. Correlate with Arrhenius plots for activation energy (Ea) calculations .

Q. How do solvent polarity and temperature affect solubility contradictions reported in literature?

Methodological Answer:

  • Solvent Screening : Use Hansen solubility parameters to rationalize discrepancies. Polar aprotic solvents (e.g., DMSO) may enhance solubility via carboxylate-Al³⁺ interactions, while non-polar solvents (e.g., hexane) induce precipitation .
  • Thermodynamic Profiling : Measure solubility via gravimetric analysis at 25–50°C. Calculate Gibbs free energy (ΔG) to distinguish entropy-driven vs. enthalpy-driven dissolution .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s pH-dependent photostability in biological imaging applications?

Methodological Answer:

  • Time-Resolved Spectroscopy : Use femtosecond transient absorption spectroscopy to track excited-state dynamics (e.g., intersystem crossing, triplet-state formation) under physiological pH (7.4) vs. acidic lysosomal conditions (pH 4.5). Aluminium coordination may suppress non-radiative decay .
  • Computational Modeling : Apply density functional theory (DFT) to simulate protonation states of the carboxyphenyl group and their impact on HOMO-LUMO gaps .

Q. How does the aluminium salt form interact with cellular membranes in live-cell imaging studies?

Methodological Answer:

  • Fluorescence Correlation Spectroscopy (FCS) : Quantify diffusion coefficients in lipid bilayers to assess membrane permeability. Compare with zwitterionic rhodamine derivatives lacking aluminium coordination .
  • Cryo-EM Imaging : Visualize membrane embedding using cryogenic electron microscopy with gold-labeled antibodies targeting the carboxylate group .

Q. What strategies resolve contradictions in reported ecotoxicity data for aquatic organisms?

Methodological Answer:

  • Standardized Ecotoxicity Assays : Conduct OECD 201 (algae), 202 (daphnia), and 203 (fish) tests under controlled ionic strength and dissolved organic carbon (DOC) levels. Aluminium’s speciation (Al³⁺ vs. Al(OH)₄⁻) may modulate toxicity .
  • Bioaccumulation Studies : Use ICP-MS to quantify aluminium uptake in zebrafish embryos and correlate with teratogenic effects (e.g., yolk sac edema) .

Q. Can computational models predict the compound’s performance in optoelectronic devices?

Methodological Answer:

  • TD-DFT Simulations : Calculate electronic transitions and compare with experimental UV-Vis spectra. Evaluate charge-transfer efficiency using Marcus theory for electron injection into TiO₂ substrates .
  • Morphology Studies : Use grazing-incidence X-ray diffraction (GIXD) to assess thin-film crystallinity and aluminium’s role in π-π stacking .

Q. How to design in vivo studies tracking the compound’s biodistribution while minimizing aluminium-induced neurotoxicity?

Methodological Answer:

  • Chelation Mitigation : Co-administer deferoxamine (DFO) to sequester free Al³⁺. Validate via MRI or PET imaging with ²⁶Al radiolabeling .
  • Metabolomics Profiling : Use HR-MS/MS to identify aluminium-carboxylate adducts in blood and cerebrospinal fluid .

Q. What experimental frameworks reconcile conflicting data on the compound’s catalytic activity in oxidation reactions?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates (e.g., H₂O₂-mediated oxidation) using deuterated substrates. Aluminium’s Lewis acidity may lower activation barriers .
  • Operando Spectroscopy : Monitor reaction intermediates via Raman or XAFS during catalysis to identify active sites (e.g., Al³⁺-peroxo complexes) .

Data Contradiction Analysis

  • Solubility Discrepancies : Likely arise from solvent purity (e.g., trace water in DMSO) or aluminium hydrolysis equilibria. Standardize solvent pre-treatment (molecular sieves) and report ionic strength .
  • Biological Activity Variability : Differences in cell line membrane composition (e.g., lipid rafts) or intracellular pH may alter aluminium-carboxylate binding. Use isogenic cell models for consistency .

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